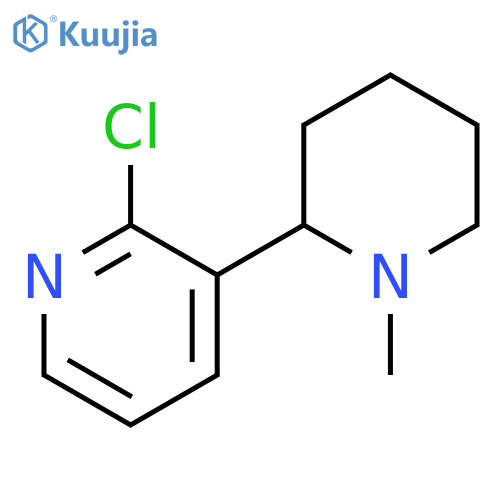

Cas no 1195567-51-1 (2-Chloro-3-(1-methylpiperidin-2-yl)pyridine)

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine

- 2-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl

- Pyridine, 2-chloro-3-(1-methyl-2-piperidinyl)-

-

- インチ: 1S/C11H15ClN2/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3

- InChIKey: LHFDZNFXIBNCDY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CN=1)C1CCCCN1C

計算された属性

- せいみつぶんしりょう: 210.092

- どういたいしつりょう: 210.092

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 16.1

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM488499-1g |

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine |

1195567-51-1 | 97% | 1g |

$1190 | 2023-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607328-1g |

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine |

1195567-51-1 | 97% | 1g |

¥8232.0 | 2023-04-05 |

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine 関連文献

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

2-Chloro-3-(1-methylpiperidin-2-yl)pyridineに関する追加情報

Recent Advances in the Study of 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine (CAS: 1195567-51-1) in Chemical Biology and Pharmaceutical Research

The compound 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine (CAS: 1195567-51-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of novel bioactive molecules. This research brief aims to provide an overview of the latest studies focusing on this compound, its applications, and its implications for drug discovery and development.

Recent literature highlights the role of 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine as a versatile building block in medicinal chemistry. Studies have demonstrated its utility in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, which are of particular interest for treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's unique structural features, including the chloro and methylpiperidine moieties, contribute to its ability to interact with specific biological targets, making it a valuable scaffold for drug design.

One of the most notable findings in recent research is the compound's application in the development of selective α7 nAChR agonists. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine exhibited high binding affinity and selectivity for the α7 subtype, which is implicated in cognitive function and neuroprotection. These findings suggest that the compound could serve as a promising lead for the development of therapeutics targeting neurodegenerative diseases.

In addition to its role in nAChR modulation, 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine has also been investigated for its potential in cancer therapy. A recent preprint article on bioRxiv described the synthesis and evaluation of novel pyridine-based compounds, including derivatives of 1195567-51-1, as inhibitors of protein kinases involved in tumor progression. Preliminary results indicated that these compounds exhibited potent inhibitory activity against specific kinases, with promising selectivity profiles. Further studies are underway to optimize their pharmacokinetic properties and evaluate their efficacy in vivo.

The synthetic routes to 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine have also been a focus of recent research. A 2022 publication in Organic Process Research & Development detailed an efficient and scalable synthesis of the compound, highlighting improvements in yield and purity compared to previous methods. These advancements are critical for ensuring the compound's availability for large-scale pharmaceutical applications and further mechanistic studies.

Despite these promising developments, challenges remain in the clinical translation of 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through rigorous preclinical testing. However, the compound's structural flexibility and demonstrated biological activity make it a compelling candidate for continued investigation.

In conclusion, 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine (CAS: 1195567-51-1) represents a valuable tool in chemical biology and drug discovery. Its applications in nAChR modulation and kinase inhibition underscore its potential to contribute to the development of novel therapeutics for neurological disorders and cancer. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties, paving the way for future clinical applications.

1195567-51-1 (2-Chloro-3-(1-methylpiperidin-2-yl)pyridine) 関連製品

- 1150114-28-5((2,6-difluoro-3-nitrophenyl)boronic acid)

- 1804416-68-9(4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 2227832-26-8(4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)

- 35349-68-9(2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-)

- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)

- 2127095-72-9(trans-2-Icosenoic acid)

- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)

- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)

- 1217704-63-6(N-Acetyl-d3 Adamantamine)

- 1340429-61-9(1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine)